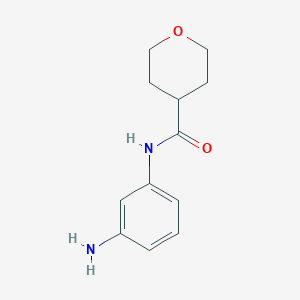

N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-aminophenyl)oxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-10-2-1-3-11(8-10)14-12(15)9-4-6-16-7-5-9/h1-3,8-9H,4-7,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAJOKVPEUZHTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501228670 | |

| Record name | N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501228670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220020-40-5 | |

| Record name | N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501228670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structure and Molecular Weight of N-(3-aminophenyl)oxane-4-carboxamide

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

The precise characterization of molecular structure and weight is a foundational pillar in the preclinical and developmental stages of any potential therapeutic agent. N-(3-aminophenyl)oxane-4-carboxamide is a small molecule of interest, and a comprehensive understanding of its fundamental physicochemical properties is paramount for its advancement. This guide provides an in-depth analysis of the molecule's structural features, a detailed calculation of its theoretical molecular weight, and a robust, self-validating experimental protocol for its empirical determination using Liquid Chromatography-Mass Spectrometry (LC-MS). The causality behind experimental choices is emphasized to equip researchers with the practical insights necessary for reliable and reproducible characterization.

Chemical Structure and Properties

N-(3-aminophenyl)oxane-4-carboxamide is a compound featuring three key functional regions: a saturated six-membered oxane (tetrahydropyran) ring, an amide linker, and a 3-substituted aminophenyl moiety.

-

Oxane Ring: This non-aromatic, saturated heterocyclic ring provides a three-dimensional scaffold. Its conformational flexibility can be critical for receptor binding interactions.

-

Amide Linkage: The carboxamide group (-C(=O)NH-) is a rigid, planar structure that acts as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature is crucial for establishing specific interactions with biological targets.

-

Aminophenyl Group: The aromatic phenyl ring substituted with an amino group (-NH2) at the meta-position introduces a basic center and potential for aromatic (π-π) interactions. The primary amine is a key site for protonation under physiological or analytical conditions.

These structural elements combine to define the molecule's overall polarity, solubility, and potential for intermolecular interactions, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

Key Identifiers:

-

Molecular Formula: C₁₂H₁₆N₂O₂

-

Canonical SMILES: C1COCC(C1)C(=O)NC2=CC=CC(=C2)N

Theoretical Molecular Weight Calculation

The molecular weight of a compound can be calculated from its molecular formula by summing the atomic masses of its constituent atoms.[1][2] For high-precision applications like mass spectrometry, it is essential to distinguish between average molecular weight and monoisotopic mass.

-

Average Molecular Weight: Calculated using the weighted average of the natural abundances of all stable isotopes for each element.

-

Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value most relevant for high-resolution mass spectrometry.

The theoretical molecular weights for N-(3-aminophenyl)oxane-4-carboxamide (C₁₂H₁₆N₂O₂) are summarized below.

| Element | Quantity | Monoisotopic Mass (Da) | Total Monoisotopic Mass (Da) | Average Atomic Weight ( g/mol ) | Total Average Weight ( g/mol ) |

| Carbon (C) | 12 | 12.00000 | 144.00000 | 12.011 | 144.132 |

| Hydrogen (H) | 16 | 1.00783 | 16.12528 | 1.008 | 16.128 |

| Nitrogen (N) | 2 | 14.00307 | 28.00614 | 14.007 | 28.014 |

| Oxygen (O) | 2 | 15.99491 | 31.98982 | 15.999 | 31.998 |

| Total | 220.12124 Da | 220.272 g/mol [3][4] |

Experimental Determination of Molecular Weight by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for confirming the molecular weight of small molecules due to its high sensitivity, accuracy, and specificity.[5] The following protocol outlines a self-validating method for the analysis of N-(3-aminophenyl)oxane-4-carboxamide.

Core Principle: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar molecules like N-(3-aminophenyl)oxane-4-carboxamide without causing fragmentation.[6][7] The process involves applying a high voltage to a liquid sample, creating a fine spray of charged droplets.[8] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass spectrometer.[7][8]

Causality Insight: ESI is selected because it efficiently transfers pre-existing ions from solution or creates them through protonation into the gas phase.[8][9] For N-(3-aminophenyl)oxane-4-carboxamide, the presence of two basic nitrogen atoms (the primary amine and the amide) makes it highly susceptible to protonation in a positive ion mode, typically forming the protonated molecular ion, [M+H]⁺. This leads to a strong signal and high sensitivity.[10]

Detailed Experimental Protocol: LC-MS Analysis

This protocol is designed for a standard reverse-phase HPLC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

A. Sample and Standard Preparation

-

Stock Solution: Accurately weigh ~1 mg of N-(3-aminophenyl)oxane-4-carboxamide and dissolve in 1.0 mL of methanol or DMSO to create a 1 mg/mL stock solution.

-

Working Sample: Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

System Suitability Standard: Prepare a 1 µg/mL solution of a known compound with a similar mass (e.g., caffeine, MW = 194.19 g/mol ) in the same diluent. The purpose of this standard is to verify instrument performance before sample analysis.[11][12]

Causality Insight: Using 0.1% formic acid in the diluent and mobile phase serves a dual purpose: it acidifies the solution to promote analyte protonation ([M+H]⁺) for enhanced ESI sensitivity and improves chromatographic peak shape by preventing ionic interactions with the stationary phase.[13]

B. Liquid Chromatography (LC) Parameters

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 40 °C.

Causality Insight: A C18 column is chosen for its hydrophobic stationary phase, which is well-suited for retaining moderately polar small molecules. The gradient elution, moving from a highly aqueous to a highly organic mobile phase, ensures that the analyte is effectively eluted from the column as a sharp, focused peak, improving detection and resolution from potential impurities.[14][15]

C. Mass Spectrometry (MS) Parameters

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: m/z 100 – 500.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 300 °C.

-

Data Acquisition: Full Scan Mode.

Self-Validating System and Data Analysis

A protocol's trustworthiness is established by integrating self-validation steps.[16]

-

System Suitability Test (SST):

-

Inject the System Suitability Standard (caffeine).

-

Acceptance Criteria: The measured mass of the [M+H]⁺ ion (m/z 195.0876) must be within 5 ppm of its theoretical exact mass. The peak area response should be consistent (e.g., <15% RSD over three injections).[17][18]

-

Rationale: Passing the SST confirms that the LC-MS system is calibrated, stable, and performing accurately on the day of analysis.[11] Failure of the SST invalidates the subsequent sample run.

-

-

Sample Analysis:

-

Inject the N-(3-aminophenyl)oxane-4-carboxamide working sample.

-

Extract the ion chromatogram for the theoretical [M+H]⁺ ion (m/z 221.1285).

-

Verify that the measured mass in the resulting spectrum is within 5 ppm of the theoretical monoisotopic mass.

-

-

Data Interpretation:

-

Expected Result: A prominent peak in the mass spectrum corresponding to the [M+H]⁺ ion.

-

Calculation:

-

Theoretical m/z for [C₁₂H₁₆N₂O₂ + H]⁺ = 220.12124 Da + 1.00728 Da = 221.12852 Da.

-

An observed mass of, for example, 221.1283 Da would represent a mass error of -0.99 ppm, confirming the elemental composition with high confidence.

-

-

Workflow Visualization

The comprehensive workflow for the determination of molecular weight is illustrated below.

Caption: Workflow for LC-MS based molecular weight confirmation.

Conclusion

This guide has detailed the structural characteristics and theoretical molecular weight of N-(3-aminophenyl)oxane-4-carboxamide. A comprehensive, self-validating LC-MS protocol has been presented, emphasizing the scientific rationale behind key experimental parameters. By adhering to this workflow, researchers can confidently and accurately confirm the molecular identity of this compound, a critical step in the rigorous process of drug discovery and development.

References

-

Kebarle, P., & Tang, L. (1993). From ions in solution to ions in the gas phase - the mechanism of electrospray mass spectrometry. Analytical Chemistry. Available at: [Link]

-

Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews. Available at: [Link]

-

Hewlett-Packard. (1997). LC/MS System Suitability. Available at: [Link]

-

LabRulez LCMS. (n.d.). Small Molecule System Suitability (Evaluation) Test for LC-MS/MS. Available at: [Link]

-

Bansal, S., & DeStefano, A. (2007). Key elements of a validation master plan for bioanalytical method validation. AAPS J. Available at: [Link]

-

Kiontke, S., & Zenobi, R. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics. Available at: [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

-

Bruker. (n.d.). System suitability testing of LC-IMS-HRMS for metabolomics applications. Available at: [Link]

-

Wikipedia. (n.d.). C12H16N2O2. Available at: [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

-

Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]

-

wikiHow. (n.d.). How to Calculate Molecular Weight. Available at: [Link]

-

Dolan, J. W. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available at: [Link]

-

PubChem. (n.d.). 1-Piperonylpiperazine. Available at: [Link]

-

Qu, J., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Methods in Molecular Biology. Available at: [Link]

-

PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Available at: [Link]

-

Carnegie Mellon University. (n.d.). Molecular Weight Calculation. Available at: [Link]

-

Zhou, S., et al. (2007). Fast LC/MS in the analysis of small molecules. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

- 1. How to Calculate Molecular Weight: 6 Steps (with Pictures) [wikihow.com]

- 2. Molecular Weight Calculation - Leonard Gelfand Center - Carnegie Mellon University [cmu.edu]

- 3. C12H16N2O2 - Wikipedia [en.wikipedia.org]

- 4. 1-Piperonylpiperazine | C12H16N2O2 | CID 94426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Principles of electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 11. lcms.labrulez.com [lcms.labrulez.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tecan.com [tecan.com]

- 15. spectroscopyeurope.com [spectroscopyeurope.com]

- 16. System suitability in bioanalytical LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. lcms.cz [lcms.cz]

- 18. Performance metrics for evaluating system suitability in liquid chromatography—Mass spectrometry peptide mass mapping of protein therapeutics and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Role of tetrahydropyran-4-carboxamide moiety in drug discovery

Executive Summary

In the high-stakes optimization of lead compounds, the tetrahydropyran-4-carboxamide moiety (and its 4-amino-tetrahydropyran congener) has emerged as a "privileged" structural motif. It serves as a strategic bioisostere for cyclohexane and piperidine rings, offering a unique solution to the "lipophilicity-solubility-permeability" trilemma.

By replacing a methylene group with an ether oxygen, this moiety lowers cLogP, eliminates the metabolic liability of basic nitrogens (reducing hERG risk), and introduces a specific hydrogen-bond acceptor vector. This guide details the physicochemical rationale, structural biology, and synthetic pathways for deploying this moiety, grounded in case studies like AZD0156 and Gilteritinib .

Physicochemical & DMPK Profile

The decision to incorporate a tetrahydropyran (THP) ring is rarely random; it is a calculated move to correct specific molecular defects.

The Bioisosteric Triad

The THP ring exists in a bioisosteric relationship with cyclohexane and piperidine.

| Feature | Cyclohexane | Piperidine | Tetrahydropyran (THP) |

| Electronic Nature | Lipophilic, Inert | Basic (pKa ~10-11), Polar | Polar, Non-basic |

| LogP Impact | High (Increases lipophilicity) | Low (if ionized), High (if neutral) | Moderate (Lowers LogP vs Cyclohexane) |

| H-Bonding | None | Donor & Acceptor | Acceptor Only (Ether Oxygen) |

| Metabolic Risk | Oxidation at C3/C4 | N-oxidation, Dealkylation | High Stability (Ether is robust) |

| hERG Risk | Low | High (due to basic nitrogen) | Low |

Metabolic Stability & Solubility

The THP moiety is particularly effective at blocking metabolic "soft spots."

-

vs. Cyclohexane: Cyclohexane rings are prone to cytochrome P450-mediated hydroxylation at the C3/C4 positions. The ether oxygen in THP deactivates the adjacent carbons electronically and sterically, often extending half-life (

). -

vs. Piperidine: While piperidine improves solubility, its basic nitrogen often leads to lysosomal trapping (high

) or phospholipidosis. THP retains the polarity needed for solubility without the basicity, improving the safety profile.

Structural Biology: The "Anchor" Effect

The ether oxygen in the tetrahydropyran ring is not merely a passive spacer; it is an active pharmacophore.

The Chair Conformation

Like cyclohexane, THP adopts a stable chair conformation. This rigidity reduces the entropic penalty upon binding to a protein target compared to flexible linear ethers.[1]

The Ether Oxygen Vector

The oxygen atom at position 4 (relative to the carboxamide) often acts as a weak but critical Hydrogen Bond Acceptor (HBA).

-

Interaction Target: It frequently engages backbone amides or positively charged side chains (e.g., Lysine, Arginine) in the solvent-exposed regions of the binding pocket.

-

Case Example (IRAK4): In the optimization of IRAK4 inhibitors, a THP moiety formed a specific lipophilic stacking interaction with Tyr262 and a hydrogen bond to Lys213 , reducing metabolic clearance by 5-fold compared to a cyclopentyl analog.

Decision Logic Diagram

The following Graphviz diagram illustrates the decision process for selecting the THP moiety during Lead Optimization.

Caption: Decision logic for deploying THP vs. Cyclohexane or Piperidine based on ADME/T liabilities.

Case Studies in Drug Discovery

AZD0156 (ATM Kinase Inhibitor)[1]

-

Challenge: The initial hit (a quinolone carboxamide) had poor solubility and a high predicted human dose (700 mg qd).

-

Solution: AstraZeneca scientists replaced the solvent-exposed region with a 4-aminotetrahydropyran moiety.

-

Mechanism: The THP ring reduced lipophilicity (LogD) while maintaining structural rigidity.[1]

-

Outcome: The optimized compound, AZD0156 , demonstrated superb aqueous solubility and a predicted dose of just 5 mg qd. It successfully entered Phase I clinical trials.[1]

Gilteritinib (Xospata)

-

Target: FLT3/AXL (Acute Myeloid Leukemia).[1]

-

Structure: Features a 4-aminotetrahydropyran ring attached to the pyrazine core.

-

Role: The THP ring occupies the solvent front, improving the physicochemical properties of the drug without introducing the hERG liability often associated with piperidine-based solvent-front groups.

Synthetic Accessibility

The synthesis of tetrahydropyran-4-carboxamide derivatives is robust and scalable.

Route A: From Tetrahydropyran-4-one (Reductive Amination)

This is the most common route for accessing the 4-amino-tetrahydropyran scaffold found in drugs like Gilteritinib.

-

Reagents: Tetrahydropyran-4-one, Ammonium Acetate (or amine), Sodium Triacetoxyborohydride (STAB).

-

Conditions: DCM or DCE, Room Temperature.

-

Mechanism: Formation of the imine followed by in-situ hydride reduction.

Route B: Prins Cyclization (De Novo Ring Formation)

Used when the THP ring requires specific substitution patterns (e.g., 2,6-disubstituted).

-

Reagents: Homoallylic alcohol + Aldehyde + Acid Catalyst (TFA or H2SO4).

-

Outcome: Formation of the THP ring with a 4-position substituent (often a halide or ester) that can be converted to the carboxamide.

Synthetic Pathway Diagram

Caption: Primary synthetic routes to THP-amine and THP-carboxamide scaffolds.

Experimental Protocols

Protocol 1: Synthesis of Tetrahydropyran-4-carboxamide

This protocol converts the ester to the primary amide, a common building block.

-

Starting Material: Methyl tetrahydropyran-4-carboxylate (10.0 mmol).

-

Reagent: 7N Ammonia in Methanol (20 mL).

-

Procedure:

-

Charge the methyl ester into a pressure tube.

-

Add the ammonia/methanol solution.

-

Seal the tube and heat to 80°C for 16 hours.

-

Cool to room temperature and concentrate in vacuo.

-

Purification: Triturate the solid residue with diethyl ether/hexanes (1:1) to yield the white solid product.

-

-

Validation: 1H NMR (DMSO-d6) should show the characteristic carboxamide protons (broad singlets) and the THP ring protons (multiplets at ~3.8 ppm and ~1.6 ppm).

Protocol 2: Microsomal Stability Assay (THP vs. Piperidine)

To validate the metabolic advantage of the THP moiety.

-

System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

-

Test Compounds: Prepare 1 µM solutions of the THP-analog and the Piperidine-analog.

-

Cofactor: NADPH regenerating system (1 mM).

-

Incubation: 37°C for 0, 5, 15, 30, and 60 minutes.

-

Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

-

Analysis: LC-MS/MS (MRM mode).

-

Calculation: Plot ln(% remaining) vs. time. Calculate

(intrinsic clearance).-

Expected Result: The THP analog typically shows a 2-5x reduction in

compared to the piperidine analog due to lack of N-oxidation liability.

-

References

-

Pike, K. G., et al. (2018). "Optimization of the First Selective ATR Kinase Inhibitor AZD6738." Journal of Medicinal Chemistry. Link (Context: Discussion of THP in ATM/ATR inhibitor optimization).

-

Mori, M., et al. (2017). "Discovery of Gilteritinib (ASP2215): A Novel, Highly Potent, and Selective FLT3/AXL Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters. Link

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

-

Kalgutkar, A. S., et al. (2005).[2] "Metabolic Liability of Basic Amines: Strategies for Mitigating Bioactivation." Chemical Research in Toxicology. Link

-

PharmaBlock. (2020). "Tetrahydropyrans in Drug Discovery: A Whitepaper." Link (General reference for THP properties).

Sources

Methodological & Application

Application Note: Chemoselective Amide Coupling Protocols for 3-Aminoaniline Derivatives

Executive Summary & Strategic Analysis

3-Aminoaniline (m-phenylenediamine or m-PDA) presents a classic "symmetrical bifunctional" challenge in medicinal chemistry. While it is a critical scaffold for kinase inhibitors and dye intermediates, its dual nucleophilic sites create a competition between the desired mono-amide and the undesired bis-amide .

The Core Challenge: Selectivity vs. Reactivity

Unlike aliphatic diamines where pKa differences can be exploited, the two amine groups in m-PDA are electronically identical (

-

The Trap: Once the first amide is formed, the remaining amine is electronically deactivated (via induction) but remains nucleophilic enough to react with highly activated species (like acid chlorides), leading to statistical mixtures (typically 50% mono, 25% bis, 25% starting material) if not carefully controlled.

-

The Complication: Electron-rich anilines are highly susceptible to oxidation, rapidly turning reaction mixtures into intractable black tars ("aniline black") if oxygen exclusion is poor.

This guide details three field-proven protocols ranging from cost-effective scaling methods to high-precision discovery routes.

Decision Framework for Reagent Selection

Before selecting a protocol, analyze your specific constraints using the logic flow below.

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate value and scale.

Detailed Experimental Protocols

Protocol A: Stoichiometric Control (Acid Chlorides/Anhydrides)

Best For: Large-scale synthesis, simple acids, cost-sensitive projects. Mechanism: Relies on the reduced nucleophilicity of the mono-amide product and low temperature to kinetically favor the first addition.

Reagents:

-

3-Aminoaniline (1.0 equiv)

-

Acid Chloride (0.90 equiv) — Crucial: Use slight deficit of electrophile.

-

Triethylamine (1.1 equiv)

-

Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 3-aminoaniline (1.0 eq) and Triethylamine (1.1 eq) in anhydrous DCM (0.2 M concentration).

-

Degassing: Sparge the solution with Nitrogen/Argon for 10 minutes. Note: This prevents the formation of oxidative impurities.

-

Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath.

-

Controlled Addition: Dissolve the Acid Chloride (0.9 eq) in a separate volume of DCM. Add this solution dropwise over 60 minutes via an addition funnel or syringe pump.

-

Why? Keeping the local concentration of electrophile low prevents the "over-reaction" of the product.

-

-

Quench: Once addition is complete, stir for 30 mins at 0°C. Quench with saturated

. -

Purification: The unreacted diamine is water-soluble in acidic conditions. Wash the organic layer with 0.5 M HCl (carefully, as the product is also basic, but less so). Alternatively, use column chromatography (DCM/MeOH).

Protocol B: The "T3P" Method (Propylphosphonic Anhydride)

Best For: Precious acids, weak nucleophiles, and avoiding toxic byproducts.[1] Mechanism: T3P acts as a mild activation agent with low epimerization risk.[2][3] It is particularly effective for anilines because the reaction is driven by base, and the byproduct is water-soluble.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

3-Aminoaniline (1.2 equiv) — Excess amine ensures full consumption of the expensive acid.

-

T3P (50% in EtOAc/DMF) (1.5 equiv)

-

Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: EtOAc or 2-MeTHF

Workflow Diagram:

Figure 2: The T3P coupling workflow emphasizing ease of workup.

Step-by-Step Methodology:

-

Charge: In a reaction vessel, combine the Carboxylic Acid (1.0 eq), 3-Aminoaniline (1.2 eq), and Pyridine (3.0 eq) in EtOAc (5-10 volumes).

-

Activation: Cool to 0°C. Add T3P (1.5 eq, 50% w/w solution) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2-12 hours.

-

Validation: Monitor by LCMS.[4] Look for the [M+H] peak of the mono-amide. T3P reactions are generally cleaner than HATU/EDC for anilines [2].

-

-

Workup: Add water. Separate layers. Wash organic layer with 0.5 M HCl (removes excess aniline and pyridine), then sat.

(removes unreacted acid/T3P byproducts), then Brine. -

Result: Evaporation usually yields high-purity product without chromatography.

Protocol C: The "Boc-Protection" Route (High Precision)

Best For: When 99%+ regio-purity is required and the "statistical mixture" of Protocol A is unacceptable.

Concept: Temporarily block one amine to force reaction only at the other.

-

Protection: React m-PDA with

(0.9 eq) to get mono-Boc-m-PDA. Separate the mono-Boc from the bis-Boc and starting material (easy separation due to polarity differences). -

Coupling: React the free amine of the mono-Boc intermediate with your acid using HATU/DIPEA.

-

Deprotection: Remove Boc with TFA/DCM or HCl/Dioxane.

Data Comparison: Reagent Efficiency

| Feature | Acid Chloride (Prot A) | T3P (Prot B) | HATU (Standard) |

| Cost | Low | Medium | High |

| Selectivity | Low (Statistical) | High | Medium |

| Workup | Extraction/Column | Extraction (Simple) | Extraction/Column |

| Toxicity | Corrosive | Low Toxicity | Peptide Allergens |

| Yield (Mono) | ~50-60% | ~75-85% | ~60-70% |

Expert Insights & Troubleshooting

The "Black Tar" Phenomenon (Oxidation Control)

3-Aminoaniline derivatives are notorious for oxidizing into purple/black quino-imine impurities.

-

Prevention: Always use degassed solvents. Add 1-2% Ascorbic Acid or Sodium Bisulfite to the aqueous workup to prevent oxidation during extraction.

-

Storage: Store the starting material under Argon. If the solid is black, recrystallize from Ethanol/Water before use.

The "CO2 Protection" Trick (Green Chemistry)

Recent literature suggests a transient protection method using

References

-

Montalbetti, C.A.G.N., & Falque, V. (2005).[6][7][8] Amide bond formation and peptide coupling.[1][2][3][7][8][9] Tetrahedron, 61(46), 10827-10852.[8]

-

Dunetz, J. R., et al. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1] Organic Letters, 13(19), 5048–5051.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.

-

Patterson, A. W., et al. (2007). Protection of 3-Aminoaniline.[10] Journal of Organic Chemistry. (General reference for Boc-protection strategies in anilines).

-

Lauridsen, J. M. V., et al. (2023).[5] Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry, 25, 1332-1338.[5]

Sources

- 1. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 2. m.youtube.com [m.youtube.com]

- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Amide bond formation and peptide coupling | CiNii Research [cir.nii.ac.jp]

- 9. bachem.com [bachem.com]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

The Tetrahydropyran-4-Carboxamide Linker: A Versatile Tool for Scaffold Hopping in Modern Drug Discovery

Introduction: Navigating Chemical Space with Strategic Linkers

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to scaffold hopping as a powerful strategy to navigate the vast expanse of chemical space.[1][2] This approach involves the replacement of a core molecular structure (the scaffold) with a chemically distinct moiety while preserving the essential pharmacophoric interactions with the biological target. The goal is to identify new drug candidates with improved potency, selectivity, pharmacokinetic properties, or novel intellectual property.[1] The choice of a linker to connect different molecular fragments is a critical determinant of success in any scaffold hopping endeavor. An ideal linker should not only maintain the appropriate spatial orientation of the pharmacophoric elements but also contribute favorably to the overall physicochemical properties of the molecule.

Saturated heterocyclic rings have emerged as particularly attractive linkers due to their ability to introduce three-dimensionality, improve aqueous solubility, and offer more favorable metabolic profiles compared to their aromatic counterparts.[3] Among these, the tetrahydropyran (THP) motif has garnered significant attention. The THP ring can be considered a conformationally restricted ether and a bioisostere of cyclohexane, offering a lower lipophilicity and the potential for hydrogen bond acceptance through its oxygen atom.[4] This application note provides a detailed guide to the synthesis and application of tetrahydropyran-4-carboxamide as a versatile linker in scaffold hopping strategies for drug discovery.

The THP-4-Carboxamide Linker: Rationale and Advantages

The tetrahydropyran-4-carboxamide linker offers a unique combination of properties that make it an excellent choice for scaffold hopping:

-

Conformational Rigidity: The chair conformation of the THP ring provides a degree of rigidity, which can help to pre-organize the attached scaffolds in a desired orientation for optimal target binding, thus minimizing the entropic penalty upon binding.

-

Improved Physicochemical Properties: The introduction of the polar oxygen atom and the carboxamide group can enhance aqueous solubility and reduce lipophilicity, which are often key challenges in drug development.[4]

-

Metabolic Stability: Saturated heterocyclic systems are generally less prone to oxidative metabolism compared to aromatic linkers, potentially leading to improved pharmacokinetic profiles.[5]

-

Synthetic Tractability: The synthesis of the THP-4-carboxamide linker is straightforward, relying on well-established chemical transformations.

Synthesis of the Tetrahydropyran-4-Carboxamide Linker

The construction of the tetrahydropyran-4-carboxamide linker involves two key stages: the synthesis of the tetrahydropyran-4-carboxylic acid core and its subsequent coupling to a desired amine-containing scaffold.

Protocol 1: Synthesis of Tetrahydropyran-4-Carboxylic Acid

This protocol is based on the cyclization of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and decarboxylation.

Materials:

-

Diethyl malonate

-

Bis(2-chloroethyl) ether

-

Sodium ethoxide

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Standard laboratory glassware and workup equipment

Procedure:

-

Cyclization: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise at room temperature. After the addition is complete, add bis(2-chloroethyl) ether dropwise. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain diethyl tetrahydropyran-4,4-dicarboxylate.

-

Hydrolysis: To the crude diester, add a solution of sodium hydroxide in a mixture of water and ethanol. Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).

-

Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 1-2. A precipitate of tetrahydropyran-4,4-dicarboxylic acid will form. Filter the solid and wash with cold water. Dry the dicarboxylic acid and then heat it at 150-160 °C until carbon dioxide evolution ceases, yielding tetrahydropyran-4-carboxylic acid.

Protocol 2: Amide Coupling to Form the THP-4-Carboxamide Linker

This protocol describes a general procedure for the coupling of tetrahydropyran-4-carboxylic acid with a primary or secondary amine using standard peptide coupling reagents.[6][7][8]

Materials:

-

Tetrahydropyran-4-carboxylic acid

-

Amine-containing scaffold (Scaffold-NHR)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

-

N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Activation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrahydropyran-4-carboxylic acid in anhydrous DMF or DCM. Add EDC (1.1 eq) and HOBt (1.1 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

-

Coupling: To the activated acid solution, add the amine-containing scaffold (1.0 eq) and DIPEA (2.0 eq). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydropyran-4-carboxamide linked scaffold.

Application in Scaffold Hopping: A Design Strategy

The THP-4-carboxamide linker can be strategically employed to connect two distinct pharmacophoric fragments, effectively creating a novel chemical entity. The following workflow illustrates a typical scaffold hopping strategy utilizing this linker.

Figure 1: A generalized workflow for a scaffold hopping strategy employing the tetrahydropyran-4-carboxamide linker.

Case Study: Hypothetical Scaffold Hop for a Kinase Inhibitor

Consider a known kinase inhibitor with a core scaffold (Scaffold X) that exhibits good potency but poor solubility. A scaffold hopping approach could be employed to replace a non-essential part of the molecule with a different fragment (Scaffold Y) known to improve physicochemical properties, using the THP-4-carboxamide linker.

Figure 2: Conceptual representation of a scaffold hop using the THP-4-carboxamide linker to generate a new chemical entity with potentially improved properties.

Data Summary

The following table summarizes the key characteristics and advantages of the tetrahydropyran-4-carboxamide linker in the context of scaffold hopping.

| Property | Description | Advantage in Drug Discovery |

| Structure | Saturated heterocyclic ring with a carboxamide functional group. | Introduces three-dimensionality and a hydrogen bond donor/acceptor. |

| Lipophilicity (cLogP) | Lower than corresponding acyclic or carbocyclic linkers. | Improved aqueous solubility and potential for better ADME properties.[4] |

| Conformational Flexibility | Conformationally restricted due to the chair form of the THP ring. | Reduces the entropic cost of binding to the target. |

| Metabolic Stability | Generally resistant to oxidative metabolism. | Can lead to a longer half-life and improved pharmacokinetic profile.[5] |

| Synthetic Accessibility | Readily synthesized from commercially available starting materials. | Facilitates rapid exploration of structure-activity relationships. |

Conclusion

The tetrahydropyran-4-carboxamide linker represents a valuable and versatile tool in the medicinal chemist's arsenal for implementing successful scaffold hopping strategies. Its favorable combination of conformational rigidity, improved physicochemical properties, metabolic stability, and synthetic accessibility makes it an attractive choice for connecting disparate molecular fragments to generate novel drug candidates. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the potential of this linker in their own drug discovery programs. By thoughtfully applying these principles, scientists can more effectively navigate chemical space and accelerate the identification of new and improved therapeutics.

References

- Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225.

- Fuwa, H. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 15(12), 375.

- Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225.

- Huffman, M. A., et al. (2005). Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. The Journal of Organic Chemistry, 70(16), 6343–6353.

- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(4), 1436–1441.

- Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Molecules, 20(4), 6945–6981.

- Bon, R. S., & Waldmann, H. (2016). Saturated Heterocycles with Applications in Medicinal Chemistry. CHIMIA International Journal for Chemistry, 70(4), 244-250.

- Varma, R. S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(48), 152549.

- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(4), 1436–1441.

-

Drug Hunter. (2025). Case Studies. Retrieved from [Link]

- Gao, C., et al. (2018). Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3646–3650.

- Chaudhary, S., & Kumar, R. (2024). Targeting cancer using scaffold-hopping approaches: illuminating SAR to improve drug design. Drug Discovery Today, 104115.

- Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of scaffold hopping approaches. Drug Discovery Today, 17(7-8), 310–324.

- Scott, J. S., & O'Neill, D. J. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters, 30(1), 126780.

- Dodge, G. J., et al. (2020). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. Organic Letters, 22(23), 9164–9169.

- Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery.

- Bua, S., et al. (2020). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1083–1092.

-

Cambridge Crystallographic Data Centre. (n.d.). Scaffold-hopping and fragment-linking using the Cambridge Structural Database. Retrieved from [Link]

- Le, T. N., & Lee, J. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 176.

- Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports, 5(1).

-

Taylor & Francis. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Retrieved from [Link]

- Murray, J. B., & Blundell, T. L. (2010). Fragment-based drug discovery and its application to challenging drug targets. Current Opinion in Structural Biology, 20(4), 497–507.

Sources

- 1. Targeting cancer using scaffold-hopping approaches: illuminating SAR to improve drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Aminophenyl Scaffolds

Executive Summary & Pharmaceutical Relevance

The 3-aminophenyl moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical hinge binder in numerous kinase inhibitors (e.g., Imatinib, Dasatinib) and a core scaffold in immunomodulators. However, incorporating this motif via Suzuki-Miyaura cross-coupling presents two distinct chemical challenges:

-

Catalyst Deactivation: The free amine lone pair (

or -

Protodeboronation: While less labile than 2- or 4-aminophenylboronic acids, the 3-amino variant is susceptible to base-mediated C-B bond cleavage, particularly in aqueous media.

This guide provides a field-validated roadmap to overcome these barriers, utilizing modern ligand architecture and controlled-release catalyst systems.

Mechanistic Insight: The "Meta-Amino" Challenge

To optimize this reaction, one must understand the specific failure modes of the 3-aminophenyl substrate. Unlike electron-deficient aryl halides, 3-aminophenylboronic acids are electron-rich nucleophiles.

The Coordination Trap

Standard ligands (e.g.,

Protodeboronation Pathways

Under basic conditions, the boronate species (

Visualization: Competing Pathways

The following diagram illustrates the kinetic competition between the productive cycle and the two primary deactivation pathways.

Caption: Kinetic competition between the productive catalytic cycle (Blue/Green) and amine-mediated poisoning or hydrolytic deboronation (Red).

Strategic Optimization Matrix

The choice of ligand is the single most critical variable. For free amines, Dialkylbiaryl phosphines (Buchwald Ligands) are superior to triarylphosphines due to their steric bulk, which physically prevents the substrate amine from coordinating to the Palladium center.

Table 1: Ligand & Base Selection Guide

| Component | Recommendation | Rationale |

| Ligand: XPhos | Primary Choice | Exceptional steric bulk prevents amine poisoning; promotes reductive elimination. |

| Ligand: SPhos | Alternative | High turnover numbers; excellent for sterically hindered coupling partners. |

| Ligand: | Not Recommended | Easily displaced by amines; leads to stalled reactions and black Pd precipitation. |

| Base: | Preferred | High basicity but lower solubility in organic phases than carbonates; reduces "base shock" and protodeboronation. |

| Base: | Secondary | Useful for dry organic solvents (e.g., pure DMF/Dioxane) due to higher solubility. |

| Solvent | 1,4-Dioxane/H2O (4:1) | Universal solvent system. Water is required for the boronic acid activation mechanism. |

Experimental Protocols

Protocol A: The "Robust Route" (Protected Amine)

Use this when the substrate is expensive or the coupling partner is unreactive.

Substrate: N-Boc-3-aminophenylboronic acid (or pinacol ester). Rationale: The Boc group eliminates amine coordination and increases lipophilicity.

-

Setup: Charge a reaction vial with:

-

Aryl Halide (1.0 equiv)[1]

-

N-Boc-3-aminophenylboronic acid pinacol ester (1.2 equiv)

- (3-5 mol%)

- (3.0 equiv)

-

-

Solvent: Add degassed Dioxane/Water (4:1) to reach a concentration of 0.1 M.

-

Reaction: Seal and heat to 90°C for 4-16 hours.

-

Workup: Dilute with EtOAc, wash with water. The Boc group can be removed subsequently with TFA/DCM.

Protocol B: The "Direct Route" (Free Amine)

Use this for high-throughput library synthesis or when deprotection is undesirable.

Substrate: 3-Aminophenylboronic acid pinacol ester (unprotected). Catalyst System: XPhos Pd G3/G4 Precatalyst . Note: Using a precatalyst ensures a 1:1 Pd:Ligand ratio and rapid activation, minimizing the window for amine poisoning.

Step-by-Step Methodology:

-

Reagent Charging: In a nitrogen-flushed reaction tube/vial, add:

-

Aryl Bromide/Chloride (1.0 mmol, 1.0 equiv)

-

3-Aminophenylboronic acid pinacol ester (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

-

XPhos Pd G3 (0.02 mmol, 2 mol%)

- (tribasic, finely ground) (2.0 mmol, 2.0 equiv)

-

-

Solvent Addition & Degassing:

-

Add 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL).

-

Critical Step: Sparge the mixture with Nitrogen or Argon for 5 minutes. Oxygen promotes homocoupling and catalyst oxidation.

-

-

Thermal Activation:

-

Seal the vessel with a Teflon-lined cap.

-

Heat to 80°C in a heating block.

-

Observation: The reaction should turn from orange/red to dark brown/black over time. A mirror-like plating on the glass indicates catalyst decomposition (bad).

-

-

Monitoring:

-

Check LCMS at 2 hours. If starting material remains but boronic acid is consumed (protodeboronation), add another 0.5 equiv of boronate.

-

-

Workup & Scavenging (Crucial for Amines):

Workflow Decision Tree

Use this logic flow to determine the optimal experimental setup for your specific substrate.

Caption: Decision tree for ligand and protocol selection based on substrate protection and steric hindrance.

Troubleshooting & FAQ

Q: I see a black precipitate immediately upon heating.

-

Diagnosis: "Pd Black" formation. The catalyst has aggregated out of solution.

-

Fix: Your ligand is not binding tightly enough or your amine substrate is displacing it. Switch to XPhos or BrettPhos . Ensure the solvent is thoroughly degassed.

Q: The boronic acid is gone, but the aryl halide remains.

-

Diagnosis: Protodeboronation.[4][5] The C-B bond hydrolyzed before coupling occurred.[6]

-

Fix:

-

Lower the temperature to 60°C.

-

Switch base to

(milder). -

Add the boronic acid in portions (slow addition) to keep the instantaneous concentration low relative to the catalyst.

-

Q: My product is colored and NMR is broad.

-

Diagnosis: Palladium contamination. The product amine is coordinating residual Pd.

-

Fix: You must use a scavenger resin (Thiol or Thiourea functionalized silica) during workup. Simple extraction is rarely sufficient for amino-biaryls.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Surry, D. S., & Buchwald, S. L. (2008).[7] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[7] Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Angewandte Chemie International Edition, 55, 1-6. Link

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Purification of Pyran-4-Carboxamide Intermediates

Current Status: Operational Topic: Method Development & Troubleshooting for Polar Heterocyclic Amides Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Introduction: The Polarity Paradox

Pyran-4-carboxamide intermediates (e.g., tetrahydro-2H-pyran-4-carboxamide) present a distinct chromatographic challenge. Unlike lipophilic drug candidates, the tetrahydropyran ring contains an ethereal oxygen that, combined with the primary amide, significantly lowers the logP (typically ~ -0.6 to 0.4).

The Core Problem: These compounds often elute near the void volume (

This guide provides a self-validating system for purifying these polar intermediates, moving beyond standard C18 protocols to Aqueous-Stable (Aq) and HILIC methodologies.

Module 1: Method Development & Column Selection

Q: Why is my pyran intermediate eluting in the void volume on a standard C18 column?

A: Standard C18 columns rely on hydrophobic expulsion from the mobile phase. Pyran-4-carboxamides are highly water-soluble. When you use a high-aqueous mobile phase (necessary to retain polar compounds), the hydrophobic C18 chains on the silica surface may "fold" down to minimize contact with water, effectively reducing the surface area available for interaction. This is known as phase collapse or dewetting.[1]

The Fix: Switch to a Polar-Embedded or Aqueous-Stable stationary phase.

Stationary Phase Selection Matrix

| Column Type | Mechanism | Suitability for Pyran-Amides | Recommended For |

| C18 (Standard) | Hydrophobic Interaction | Low | Only if the molecule has large hydrophobic substituents. |

| Aq-C18 / Polar Embedded | Hydrophobic + H-Bonding | High | General purification; prevents phase collapse in 100% water. |

| Phenyl-Hexyl | Medium-High | Orthogonal selectivity; good for separating aromatic impurities. | |

| HILIC (Amide/Silica) | Partitioning into water layer | Very High | Compounds that do not retain on RP even at 0% organic. |

Q: Should I use Acidic or Basic Mobile Phases?

A: For carboxamides, Acidic (pH 2-3) is generally preferred.

-

Reasoning: While the amide nitrogen is not basic (pKa ~ -0.5), impurities often include precursor amines (e.g., from reductive aminations) or coupling reagents. Acidic conditions (0.1% Formic Acid or TFA) protonate residual amines, preventing silanol interactions that cause tailing.

-

Warning: If your pyran ring has acid-labile protecting groups (rare, but possible), use a neutral Ammonium Acetate buffer (pH 4.5 - 5.8).

Module 2: Visualizing the Decision Process

The following decision tree illustrates the logical flow for selecting the correct purification mode based on initial screening results.

Figure 1: Decision matrix for selecting the stationary phase. "Aq-C18" refers to aqueous-stable columns designed to resist phase collapse.

Module 3: Troubleshooting Common Issues

Issue 1: Peak Fronting or Distortion

Symptom: The peak looks like a "shark fin" (slow rise, sharp drop) or splits into two. Root Cause: Solvent Strength Mismatch . Pyran-carboxamides are often dissolved in DMSO or DMF for injection. If the method starts at 0-5% Organic (to retain the polar compound), the plug of DMSO acts as a "strong solvent," carrying the analyte down the column faster than the mobile phase can dilute it. The Fix:

-

Aqueous Dilution: Dilute the sample 1:1 with water before injection.

-

Sandwich Injection: Configure the autosampler to draw a plug of water before and after the sample plug.

-

At-Column Dilution (ACD): If using a prep system, pump aqueous buffer into the sample stream immediately before it hits the column head.

Issue 2: "Ghost" Peaks in Gradient

Symptom: Unexpected peaks appear when running a blank gradient. Root Cause: Amide Hydrolysis or Contaminated Water . Amides can hydrolyze to carboxylic acids if left in acidic aqueous solutions for extended periods. Alternatively, the pyran ring is an ether; while stable, trace peroxides in the organic solvent can degrade it. The Fix:

-

Prepare fresh mobile phases daily.

-

Use HPLC-grade water (18.2 MΩ).

-

Verify sample stability by re-injecting the standard after 12 hours.

Issue 3: Separation of Isomers

Symptom: Co-elution of cis/trans isomers (if substituents exist on the pyran ring).

Root Cause: C18 selectivity is based on hydrophobicity, which may be identical for stereoisomers.

The Fix: Switch to Phenyl-Hexyl or PFP (Pentafluorophenyl) columns. The

Module 4: Standard Operating Procedure (SOP)

Protocol: Gradient Optimization for Polar Pyran Amides

Objective: Isolate Pyran-4-carboxamide from reaction byproducts (coupling reagents, acids).

1. System Setup:

-

Column: Agilent ZORBAX SB-Aq or Waters Atlantis T3 (or equivalent Polar-Embedded C18).

-

Dimensions: 4.6 x 150 mm, 5 µm (Analytical) / 19 x 150 mm (Prep).

-

Temperature: 30°C (Control is vital for reproducibility).

2. Mobile Phase Preparation:

-

Solvent A: Water + 0.1% Formic Acid.

-

Solvent B: Acetonitrile + 0.1% Formic Acid.

-

Note: Do not use Methanol initially; Acetonitrile has lower viscosity and better pressure limits for aqueous starts.

3. The "Focusing" Gradient: Standard linear gradients often fail. Use a focusing step.

| Time (min) | % Solvent B | Action |

| 0.0 - 2.0 | 0% | Loading/Focusing: High aqueous content forces the polar amide to stick to the head of the column. |

| 2.0 - 15.0 | 0% | Shallow Gradient: Slow increase to separate closely eluting polar impurities. |

| 15.0 - 18.0 | 30% | Wash: Elute hydrophobic byproducts. |

| 18.0 - 22.0 | 95% | Hold: Clean column. |

| 22.1 - 28.0 | 0% | Re-equilibration: Critical for Aq-columns to prevent retention shifts. |

4. Detection:

-

Monitor 210 nm (Amide bond absorption) and 254 nm (if aromatic impurities are present). Pyran rings have weak UV absorbance, so 210 nm is mandatory.

Module 5: Workflow Visualization

Figure 2: End-to-end purification workflow emphasizing the critical "Focusing Step" to manage polarity.

References

-

Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Application Notes.

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 13197203, Tetrahydro-2H-pyran-4-carboxamide. PubChem.[2]

-

Dolan, J. W. (2023).[3] The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.[4]

-

Thermo Fisher Scientific. (2025). HILIC Overview and Retention Mechanisms. Thermo Fisher Technical Guides.

-

Biotage. (2023).[5] How should I purify a complex, polar, amide reaction mixture? Biotage Blog.

Sources

Technical Support Center: Handling & Stabilization of Tetrahydropyran-4-Carboxylic Acid Precursors

Status: Operational Ticket ID: THP4-GUIDE-001 Subject: Moisture Sensitivity Protocols for THP-4-COOH and Activated Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Moisture Paradox

Welcome to the Technical Support Center. You are likely accessing this guide because you are utilizing Tetrahydropyran-4-carboxylic acid (THP-4-COOH) as a scaffold in medicinal chemistry (e.g., for peptidomimetics or kinase inhibitors).

Crucial Distinction:

-

The Acid (THP-4-COOH): Is a stable, crystalline solid but is hygroscopic . It absorbs ambient moisture, which alters stoichiometry calculations.

-

The Activated Precursors (Acid Chlorides/Anhydrides): When you convert the acid to Tetrahydropyran-4-carbonyl chloride for coupling, it becomes highly moisture-sensitive . Hydrolysis here is the #1 cause of reaction failure, leading to the formation of HCl and reversion to the unreactive acid.

This guide provides self-validating protocols to handle these risks.

Module 1: Storage & Reagent Integrity

Q: How should I store the bulk acid vs. the acid chloride?

A: The storage strategy depends on the functional group stability.

| Reagent Form | Sensitivity Level | Storage Protocol | Visual Fail Indicator |

| THP-4-COOH (Free Acid) | Low (Hygroscopic) | Desiccator at RT. Tightly sealed. | Clumping/Caking. |

| THP-4-COCl (Acid Chloride) | Critical | Freezer (-20°C) under Argon/Nitrogen. Sure/Seal™ bottle or glovebox. | White crust on septum; "Smoking" upon opening (HCl gas). |

| Activated Esters (NHS/HOBt) | Moderate | Refrigerator (2-8°C). Desiccated. | Discoloration (yellowing). |

Q: I suspect my bulk THP-4-COOH is wet. How do I validate and fix it?

A: Hygroscopic water acts as "dead weight," causing you to under-load the reagent in molar equivalents.

-

Validation: Perform a Karl Fischer (KF) Titration (Coulometric is preferred for <1% water).[1] If KF is unavailable, run a melting point test. Pure THP-4-COOH melts at 131–137°C . A depressed or broad range (>2°C spread) indicates moisture or impurities.

-

Remediation: Dissolve in Toluene, azeotropically distill (Dean-Stark trap) to remove water, and recrystallize. Alternatively, dry in a vacuum oven at 50°C over

for 12 hours.

Module 2: Activation & Coupling Workflow

The most critical phase is the in situ generation of the acid chloride or the use of coupling agents. Moisture here competes with the amine nucleophile, permanently quenching the active species.

Visualization: The Moisture Attack Vectors

The following diagram illustrates the synthesis pathway and identifying exactly where moisture causes failure.

Figure 1: Critical Control Points (CCPs) for moisture ingress during THP-4-COOH activation. Red dashed lines indicate failure modes.

Module 3: Critical Solvent Parameters

Q: How dry must my solvents be for the acid chloride coupling?

A: "Dry" is a relative term. For THP-4-carbonyl chloride, specific thresholds apply to prevent competitive hydrolysis.

| Solvent | Max Water Content (ppm) | Drying Method | Validation |

| Dichloromethane (DCM) | < 50 ppm | Distillation over CaH₂ or Molecular Sieves (3Å/4Å). | KF Titration |

| Tetrahydrofuran (THF) | < 30 ppm | Na/Benzophenone still or Solvent Purification System (SPS). | Deep blue color (Still) |

| DMF/DMA | < 100 ppm | Store over activated 4Å sieves for 48h. | KF Titration |

Technical Insight: In DMF, water is more nucleophilic due to the lack of hydrogen bonding. Even 200 ppm water in DMF can reduce yields by 10-15% when using highly reactive acid chlorides.

Module 4: Troubleshooting Guide (FAQ)

Scenario A: "I see a white precipitate immediately upon adding the acid chloride to my amine."

Diagnosis: This is likely Amine Hydrochloride Salt formation, not necessarily a failure, but it indicates HCl generation.

-

Mechanism: If you did not add a scavenger base (like TEA or DIPEA), the HCl generated from the coupling protonates your unreacted amine, crashing it out and stopping the reaction (50% max yield).

-

Solution: Ensure you have >2.0 equivalents of base (DIPEA/TEA).

-

Moisture Check: If you did add base and still see a precipitate that doesn't dissolve during workup, it might be the regenerated THP-4-COOH (insoluble in DCM) resulting from hydrolysis. Check the pH of the aqueous layer during workup; if acidic, your coupling failed.

Scenario B: "My yield is low, and I smell a pungent odor."

Diagnosis: Incomplete activation or Hydrolysis.

-

The Smell: THP-4-COOH has a faint odor, but SOCl₂ (thionyl chloride) and HCl are pungent. If the smell persists after workup, you have unreacted activating agent.

-

The Fix:

-

Use a Catalyst: When making the acid chloride, add a catalytic drop of DMF (Vilsmeier-Haack intermediate formation). This accelerates the reaction significantly, reducing the time the moisture-sensitive intermediate sits in solution.

-

Inert Atmosphere: Do not just cap the flask. Use a nitrogen balloon or Schlenk line. The THP ether oxygen can coordinate to metals, but the ring itself is stable; the risk is purely at the carbonyl.

-

Scenario C: "Can I use aqueous conditions (Schotten-Baumann)?"

A: Yes, but with caveats.[2]

-

Protocol: You can react THP-4-carbonyl chloride with an amine in a biphasic system (DCM/Water) IF you use an inorganic base (NaOH/K₂CO₃).

-

Why it works: The reaction with the amine is kinetically faster than hydrolysis if the amine is nucleophilic enough.

-

Risk: If your amine is sterically hindered, water will win. Do not use this method for valuable or weak amines.

Module 5: Self-Validating Protocol for Acid Chloride Synthesis

Follow this logic flow to ensure the precursor is active before committing your expensive amine.

Figure 2: In-process control (IPC) to verify acid chloride formation via methyl ester derivatization.

References

-

Mettler Toledo. (n.d.). Karl Fischer Titration Guides: The Basics of Water Determination.[3][Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Görlitzer, K., et al. (2002). Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters. Pharmazie, 57(8), 523-529.[2] (Structural stability of pyran carboxylates). [Link]

Sources

Technical Support Center: Strategies for N-Acylation of Sterically Hindered 3-Aminophenyl Groups

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses the common and often frustrating challenges associated with the N-acylation of sterically hindered 3-aminophenyl groups. The reduced nucleophilicity of the amino group, compounded by steric hindrance from substituents on the aromatic ring, frequently leads to low yields, incomplete reactions, and the formation of unwanted byproducts.

This guide is structured in a practical question-and-answer format, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategies effectively.

Troubleshooting Guide: Common Issues & Solutions

Question 1: My N-acylation of a 3-substituted aniline is resulting in very low yields or failing to proceed at all. What are the likely causes and how can I improve the outcome?

This is a frequent challenge stemming from the reduced nucleophilicity of the aniline nitrogen. The lone pair of electrons on the nitrogen is delocalized into the aromatic ring, and this effect is exacerbated by electron-withdrawing groups.[1][2] Steric hindrance around the amino group further impedes the approach of the acylating agent.

Here is a systematic approach to troubleshoot this issue:

1. Enhance the Electrophilicity of the Acylating Agent:

-

Move Beyond Carboxylic Acids: If you are using a carboxylic acid with a coupling agent like DCC or EDC and still observing low reactivity, consider switching to a more potent acylating agent.

-

Employ Acyl Chlorides or Anhydrides: These are significantly more electrophilic than the corresponding carboxylic acids. The reaction with an acyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine is a classic approach.[3][4]

-

In-Situ Activation with Iodide: For particularly stubborn acylations, the addition of a simple iodide source, such as sodium or potassium iodide, can activate acid chlorides. This is thought to proceed through a transient and highly reactive acid iodide intermediate.[5]

2. Increase the Nucleophilicity of the Aniline:

-

Forced Deprotonation: In extremely challenging cases, you can dramatically increase the nucleophilicity of the aniline by deprotonating it with a strong, non-nucleophilic base like sodium hydride (NaH) or n-butyllithium (n-BuLi). This must be performed under strictly anhydrous conditions in an aprotic solvent such as THF or DMF before adding the acylating agent.[6]

3. Utilize Advanced Coupling Reagents and Catalysts:

-

Peptide Coupling Reagents: Reagents developed for peptide synthesis are highly effective for forming amide bonds, even with sterically hindered amines.[7][8] Consider using phosphonium salts like PyBOP or uronium/aminium salts like HATU or HBTU.[7] These reagents generate highly activated esters in situ.

-

Employ a Nucleophilic Catalyst: A catalyst like 4-(Dimethylaminopyridine) (DMAP) can significantly accelerate the reaction. DMAP reacts with the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating species.[6][9]

Protocol 1: DMAP-Catalyzed N-Acylation of a Hindered 3-Aminophenyl Derivative

This protocol provides a robust starting point for the acylation of sterically hindered anilines using an acid anhydride and a catalytic amount of DMAP.

Materials:

-

Hindered 3-aminophenyl substrate (1.0 eq)

-

Acid anhydride (1.1 - 1.5 eq)

-

4-(Dimethylaminopyridine) (DMAP) (0.1 - 0.2 eq)

-

Anhydrous dichloromethane (DCM) or acetonitrile

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 eq)

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve the hindered 3-aminophenyl substrate and DMAP in anhydrous DCM.

-

Add the base (Et3N or DIPEA) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acid anhydride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. Wash sequentially with 1M HCl (to remove DMAP and excess base), saturated sodium bicarbonate solution (to remove acidic byproducts), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: The catalytic cycle of DMAP, forming a highly reactive N-acylpyridinium intermediate.

Comparative Data on Acylation Conditions

The following table summarizes general observations for different acylation strategies for a representative hindered 3-substituted aniline. Yields are highly substrate-dependent and should be considered as a general guide.

| Method | Acylating Agent | Catalyst/Reagent | Typical Temperature (°C) | General Yield Range | Key Advantages |

| Standard Acylation | Acyl Chloride | Pyridine or Et₃N | 0 to 25 | 40-70% | Simple, readily available reagents. |

| DMAP Catalysis | Acetic Anhydride | DMAP (10 mol%) | 25 to 50 | 65-90% | Higher yields, effective for less reactive systems. [6] |

| Peptide Coupling | Carboxylic Acid | HATU, HOBt | 0 to 25 | 70-95% | Excellent for very hindered systems, mild conditions. [7][8] |

| Forced Deprotonation | Acyl Chloride | NaH (pre-treatment) | 0 to 25 | 75-98% | Overcomes extremely low nucleophilicity. [6] |

| Weinreb Amide Acylation | Weinreb Amide | Organolithium/Grignard | -78 to 0 | 80-95% | Avoids over-addition, produces ketones directly. [10] |

This guide is intended to provide a strong foundation for addressing the challenges of N-acylation of hindered 3-aminophenyl groups. Successful synthesis in this area often requires moving beyond standard protocols and employing more advanced reagents and strategies. By understanding the principles of reactivity and catalysis, researchers can effectively troubleshoot and optimize their reaction conditions.

References

- BenchChem. (n.d.). Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.

- Pearson. (n.d.). Acylation of Aniline Explained.

- BenchChem. (n.d.). Technical Support Center: N-Acylation of Hindered Anilines.

- BenchChem. (n.d.). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.

- BenchChem. (n.d.). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.

- Solvent-, and Catalyst-free Acylation of Anilines with Meldrum's Acids: ANeat Access to Anilides. (n.d.). ResearchGate.

- Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions. (n.d.). Organic Letters.

- Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (n.d.). ijarsct.

- Catalytic Friedel-Crafts Acylation of Aniline Derivatives. (n.d.). ResearchGate.

- Method of friedel-crafts acylation of anilides. (n.d.). Google Patents.

- Reactions of Arylamines. (2024, September 30). Chemistry LibreTexts.

- BenchChem. (n.d.). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.

- Acylation under weak base conditions. (n.d.).

-

Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemical Asian Journal, 16(19), 2773-2794. doi:10.1002/asia.202100691. Retrieved from [Link]

- Why does the acetylation of the NH2 group of aniline reduce its activity?. (2018, March 13). Quora.

-

Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved from [Link]

-

An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PMC. Retrieved from [Link]

- Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023, October 12). YMER.

-

Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (n.d.). PMC. Retrieved from [Link]

- N-Acylation in Combinatorial Chemistry. (n.d.). ResearchGate.

-

Acylation of Amines, Part 2: Other Electrophiles. (2021, February 9). YouTube. Retrieved from [Link]

-

In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed later?. (2018, May 9). Chemistry Stack Exchange. Retrieved from [Link]

- Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. (n.d.). Der Pharma Chemica.

-

Approaches for the N‐acetylation of anilines. (n.d.). ResearchGate. Retrieved from [Link]

- Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. (n.d.). PDF.

-

Acylation and De-acylation of Anilines - Tylenol. (2020, March 30). YouTube. Retrieved from [Link]

-

Practical catalytic method for synthesis of sterically hindered anilines. (n.d.). RSC Publishing. Retrieved from [Link]

-

Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. (n.d.). PMC. Retrieved from [Link]

-

Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. (n.d.). PMC - NIH. Retrieved from [Link]

- Novabiochem® Coupling reagents. (n.d.). Merck Millipore.

- Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26).

- Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. (n.d.). ResearchGate.

- Weinreb Amides in Organic Synthesis. (n.d.). ism2.

- When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. (2018, October 2). Quora.

-

Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs.. (2020, April 20). The Royal Society of Chemistry. Retrieved from [Link]

- Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (n.d.).

-

acylation of amines. (2019, November 30). YouTube. Retrieved from [Link]

-

Weinreb ketone synthesis. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

Validation & Comparative

Positional Isomerism in Ligand Design: 3-Aminophenyl vs. 4-Aminophenyl Binding Affinities